molecular formula C12H14F3NO B2816433 4-benzyl-2-(trifluoromethyl)morpholine CAS No. 1430086-47-7

4-benzyl-2-(trifluoromethyl)morpholine

Cat. No.: B2816433
CAS No.: 1430086-47-7
M. Wt: 245.245
InChI Key: YCQAUYAEALGKGN-UHFFFAOYSA-N
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Description

4-benzyl-2-(trifluoromethyl)morpholine is a chemical compound characterized by the presence of a benzyl group attached to a morpholine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(trifluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group. One common method involves the use of trifluoromethyl iodide (CF3I) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of the morpholine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: De-trifluoromethylated morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzyl-2-(trifluoromethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-benzyl-2-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-trifluoromethylmorpholine: Lacks the benzyl group, affecting its biological activity.

    N-benzyl-2-methylmorpholine: Substitutes the trifluoromethyl group with a methyl group, altering its reactivity.

Uniqueness

4-benzyl-2-(trifluoromethyl)morpholine is unique due to the presence of both the benzyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzyl-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQAUYAEALGKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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